5-(4-bromophenyl)-N-propan-2-yl-3-isoxazolecarboxamide
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Overview
Description
5-(4-bromophenyl)-N-propan-2-yl-3-isoxazolecarboxamide is an aromatic amide and a heteroarene.
Scientific Research Applications
Biomedical Applications
A compound structurally similar to 5-(4-bromophenyl)-N-propan-2-yl-3-isoxazolecarboxamide, specifically 3-(4-bromophenyl)-4-{3-hydroxy-6-(hydroxymethyl)-4-oxo-4H-pyran-2-ylmethyl}isoxazol-5(2H)-one, has been studied for its potential biomedical applications. The electrochemically induced multicomponent transformation of this compound has shown promising results, particularly for the regulation of inflammatory diseases. The compound's structure and potential for biomedical applications were confirmed through various spectroscopic techniques and docking studies (Ryzhkova, Ryzhkov, & Elinson, 2020).
Antiprotozoal Agents
Derivatives of isoxazole compounds, similar to this compound, have been synthesized and evaluated for their antiprotozoal properties. Specifically, compounds like 2-[5-(4-Amidinophenyl)-furan-2-yl]-5,6,7,8-tetrahydro-imidazo[1,2-a]pyridine-6-carboxamidine acetate salt have shown strong DNA affinities and substantial in vitro and in vivo activities against protozoa such as T. b. rhodesiense and P. falciparum, indicating their potential as antiprotozoal agents (Ismail et al., 2004).
Crystal Structure Analysis
The compound 5-(3,4-Dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboxamide, structurally similar to this compound, has been synthesized and its crystal structure analyzed. This study contributes to understanding the molecular structure and stability of similar isoxazole derivatives, providing insights into their potential applications in various fields, including material science and pharmaceuticals (Prabhuswamy et al., 2016).
Properties
Molecular Formula |
C13H13BrN2O2 |
---|---|
Molecular Weight |
309.16 g/mol |
IUPAC Name |
5-(4-bromophenyl)-N-propan-2-yl-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C13H13BrN2O2/c1-8(2)15-13(17)11-7-12(18-16-11)9-3-5-10(14)6-4-9/h3-8H,1-2H3,(H,15,17) |
InChI Key |
IJWSBPAAGDPLBR-UHFFFAOYSA-N |
SMILES |
CC(C)NC(=O)C1=NOC(=C1)C2=CC=C(C=C2)Br |
Canonical SMILES |
CC(C)NC(=O)C1=NOC(=C1)C2=CC=C(C=C2)Br |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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